2-(4-Chloro-2-nitrophenyl)malondialdehyde
Overview
Description
“2-(4-Chloro-2-nitrophenyl)malondialdehyde” is a chemical compound with the molecular formula C9H6ClNO4 . It has a molecular weight of 227.6 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H6ClNO4/c10-7-1-2-8 (6 (4-12)5-13)9 (3-7)11 (14)15/h1-6H
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
The melting point of “this compound” is between 140-143 degrees Celsius .Scientific Research Applications
Catalytic Reactions
2-(4-Chloro-2-nitrophenyl)malondialdehyde and similar compounds are utilized in catalytic reactions. For instance, direct catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins have been explored, showing potential applications in organic synthesis (Betancort & Barbas, 2001).
Analytical Chemistry
In analytical chemistry, derivatives of such compounds are used for derivatization of carboxylic acids, aldehydes, and ketones in samples, which are then analyzed by high-performance liquid chromatography (HPLC) (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).
Synthetic Chemistry
These compounds are significant in synthetic chemistry, for instance, in the formation of diversely substituted quinolines via Rhodium-catalyzed hydroacylation, indicating their utility in complex organic syntheses (Neuhaus, Morrow, Brunavs, & Willis, 2016).
Lipid Peroxidation Analysis
This compound related compounds are used in the analysis of lipid peroxidation. They react with specific agents to form chromophores for the detection of malondialdehyde, a marker of lipid peroxidation, in biological samples (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).
Photocatalysis
These compounds have also been investigated in photocatalytic processes, such as the oxidation of benzyl alcohol derivatives to corresponding aldehydes, demonstrating their potential in environmental applications (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Environmental Science
In environmental science, these compounds are used in studies like the degradation of certain pollutants using advanced oxidation processes, contributing to waste treatment technologies (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenyl)propanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-7-1-2-8(6(4-12)5-13)9(3-7)11(14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLPVNGQGLWFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396852 | |
Record name | 2-(4-Chloro-2-nitrophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-82-7 | |
Record name | 2-(4-Chloro-2-nitrophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chloro-2-nitrophenyl)malonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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